molecular formula C26H22ClNO4S B281374 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Cat. No.: B281374
M. Wt: 480 g/mol
InChI Key: LNNSPPVOXIYFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide group, a sulfonyl group attached to a methylphenyl ring, and a tetrahydrodibenzo[b,d]furan moiety

Preparation Methods

The synthesis of 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide typically involves multiple steps, including the formation of the dibenzofuran core, sulfonylation, and chlorination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and chlorinated benzamide groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other sulfonylated benzamides and dibenzofuran derivatives. Compared to these compounds, 4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H22ClNO4S

Molecular Weight

480 g/mol

IUPAC Name

4-chloro-N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C26H22ClNO4S/c1-17-6-13-21(14-7-17)33(30,31)28(26(29)18-8-10-19(27)11-9-18)20-12-15-25-23(16-20)22-4-2-3-5-24(22)32-25/h6-16H,2-5H2,1H3

InChI Key

LNNSPPVOXIYFNG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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